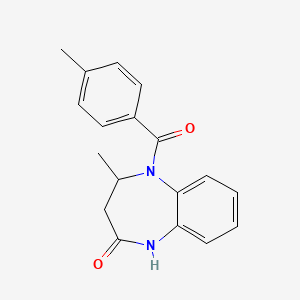

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This specific compound is characterized by its unique structure, which includes a benzodiazepine core with a 4-methylbenzoyl group attached.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methylbenzoyl chloride with a suitable amine to form an intermediate, which is then cyclized to produce the benzodiazepine core. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation and high-pressure reactors are often employed to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced benzodiazepine derivatives.

Substitution: Substituted benzodiazepine derivatives.

Aplicaciones Científicas De Investigación

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter receptors and its role in modulating neural activity.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its potent anxiolytic effects and shorter half-life.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with GABA receptors, potentially leading to different therapeutic effects and side effect profiles.

Actividad Biológica

4-Methyl-5-(4-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological systems, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

The compound's molecular formula is C19H20N2O2 with a molecular weight of approximately 308.38 g/mol. Its structure includes a benzodiazepine core which is known for various pharmacological effects.

Benzodiazepines generally exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This modulation leads to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. Specific studies on this compound have indicated:

- GABA_A Receptor Interaction : Preliminary studies suggest that this compound may enhance GABAergic activity.

- Neuroprotective Effects : It has been observed to exhibit neuroprotective properties in animal models of neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound against various cell lines:

| Study Focus | Cell Line | Result |

|---|---|---|

| Anticancer Activity | HeLa (cervical cancer) | Significant inhibition of cell proliferation at IC50 ~ 10 µM |

| Neuroprotective Effects | SH-SY5Y (neuronal) | Reduced oxidative stress markers |

| Antimicrobial Activity | Staphylococcus aureus | Moderate antibacterial activity observed |

These results indicate that this compound possesses diverse biological activities that warrant further investigation.

In Vivo Studies

In vivo studies conducted on rodent models have revealed:

- Anxiolytic Effects : Behavioral tests showed reduced anxiety-like behaviors in elevated plus-maze and open field tests.

- Anticonvulsant Activity : The compound demonstrated protective effects against chemically induced seizures.

Case Studies

-

Case Study on Neuroprotection :

- A study published in Journal of Neurochemistry reported that administration of the compound in a model of Alzheimer's disease led to improved cognitive functions and reduced amyloid-beta plaque formation.

-

Case Study on Anticancer Properties :

- Research published in Cancer Letters highlighted that the compound inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest.

Propiedades

IUPAC Name |

4-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-13(2)11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYLTYQBNNTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.